molecular formula C19H20N4O4S B2613962 1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-97-8

1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2613962
CAS RN: 899747-97-8
M. Wt: 400.45
InChI Key: ZZEUFYCXPFENAR-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H20N4O4S and its molecular weight is 400.45. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been synthesized and analyzed for its structural characteristics. In one study, a related compound was synthesized using a reaction involving 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione and 4-nitrobenzaldehyde, revealing that the pyrimidine ring adopts a flattened envelope conformation and molecules are linked by hydrogen bonds forming a three-dimensional network (Zhou et al., 2007).

Chemical Synthesis

The compound is involved in the synthesis of various pyrido[2,3-d]pyrimidine derivatives. For example, an efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones was reported, using a three-component reaction in the presence of a reusable catalyst under microwave irradiation (Rahmani et al., 2018).

Application in Catalysis

Thiourea dioxide in water has been used as a recyclable catalyst for synthesizing a series of dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives, where the aqueous layer containing the catalyst could be reused without significant loss in activity (Verma & Jain, 2012).

Potential Biological Activities

The compound is a key precursor in synthesizing various derivatives with potential biological activities. For instance, a study synthesized 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives, which were screened for in vitro urease inhibition activity (Rauf et al., 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile with 4-nitrobenzyl chloride, followed by thiolation with sodium hydrosulfide and alkylation with 1-bromopropane. The resulting intermediate is then cyclized with acetic anhydride to form the final product.", "Starting Materials": [ "2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile", "4-nitrobenzyl chloride", "sodium hydrosulfide", "1-bromopropane", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate to form 1-(4-nitrobenzyl)-2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile.", "Step 2: Thiolation of the intermediate with sodium hydrosulfide in the presence of a base such as sodium hydroxide to form 1-(4-nitrobenzylthio)-2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile.", "Step 3: Alkylation of the intermediate with 1-bromopropane in the presence of a base such as potassium carbonate to form 1-(4-nitrobenzylthio)-2-amino-4,6-dimethyl-5-propylpyridine-3,5-dicarbonitrile.", "Step 4: Cyclization of the intermediate with acetic anhydride in the presence of a base such as pyridine to form 1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione." ] }

CAS RN

899747-97-8

Product Name

1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C19H20N4O4S

Molecular Weight

400.45

IUPAC Name

1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]-6-propylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H20N4O4S/c1-4-5-13-10-20-17-15(18(24)22(3)19(25)21(17)2)16(13)28-11-12-6-8-14(9-7-12)23(26)27/h6-10H,4-5,11H2,1-3H3

InChI Key

ZZEUFYCXPFENAR-UHFFFAOYSA-N

SMILES

CCCC1=CN=C2C(=C1SCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C

solubility

not available

Origin of Product

United States

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